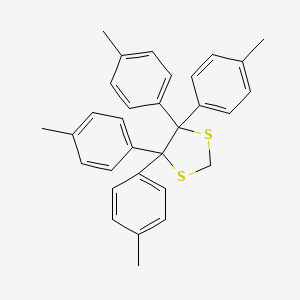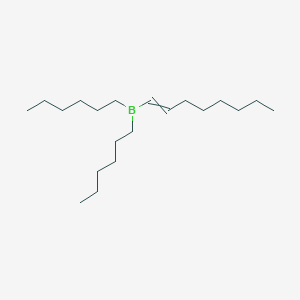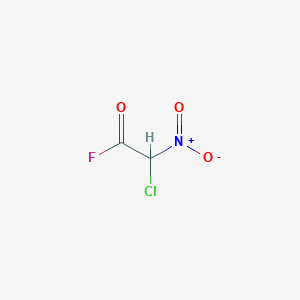![molecular formula C12H14N2 B14296671 2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine CAS No. 117566-70-8](/img/structure/B14296671.png)
2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine typically involves the cyclocondensation of 1,2-diamines with ketones or enones. Common reagents used in these reactions include Ytterbium triflate, BF3-etherate, polyphosphoric acid, MgO, and POCl3 . Microwave irradiation and ionic liquids have also been employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often utilizes continuous flow chemistry. This method allows for the efficient and scalable synthesis of these compounds by combining various reaction steps into a single continuous process .
Análisis De Reacciones Químicas
Types of Reactions
2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the diazepine ring structure.
Substitution: Substitution reactions, particularly at the methyl groups, can lead to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield halogenated or alkylated analogs .
Aplicaciones Científicas De Investigación
2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anxiolytic, hypnotic, and anticonvulsant agent.
Industry: Utilized in the development of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to this receptor, the compound enhances the affinity of GABA for its binding site, leading to increased chloride ion conduction across the neuronal cell membrane. This results in the inhibition of neuronal activity, producing anxiolytic and sedative effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Uniqueness
2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine is unique due to its specific substitution pattern on the benzodiazepine ring.
Propiedades
Número CAS |
117566-70-8 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2,4,8-trimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C12H14N2/c1-8-4-5-11-12(6-8)14-10(3)7-9(2)13-11/h4-7,14H,1-3H3 |
Clave InChI |
LXMSTGIQNNQRRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C(N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


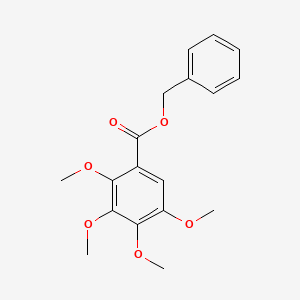


![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
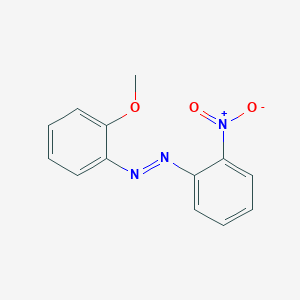
![5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14296643.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)
![hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane](/img/structure/B14296651.png)
